![molecular formula C9H13ClF3NO B2816285 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide CAS No. 2276482-48-3](/img/structure/B2816285.png)
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is a chemical compound with the CAS Number: 1153022-66-2 . It has a molecular weight of 243.66 . The IUPAC name for this compound is 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is 1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is a powder that is stored at room temperature . Its molecular weight is 243.65 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Reactions with Olefins
N-Chlorourea reacts with olefins like styrene and cyclohexene in acetonitrile, resulting in various compounds including N-(2-chlorocyclohexyl)acetamide. The reaction shows Markovnikov addition and trans stereochemistry, as demonstrated by structural evidence (Wada & Oda, 1970).
Ring Structure and Hydrogen Bonding
The molecule 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide demonstrates the planarity of the ring N atom and the orientation of the acetamide group arising from intramolecular hydrogen bonding. In the crystal, it forms N—H⋯O hydrogen-bonded dimers and amine–nitrile N—H⋯N hydrogen bonds, generating ribbons along the b-axis direction (Helliwell et al., 2011).
Biological and Pharmaceutical Research
Herbicide Function and Fatty Acid Synthesis Inhibition
Chloroacetamide herbicides like alachlor and metazachlor inhibit fatty acid synthesis in the green alga Scenedesmus Acutus, controlling weeds in various crops (Weisshaar & Böger, 1989).
Xanthate-Transfer Approach to α-Trifluoromethylamines
A process involving xanthate transfer, radical additions, and waste disposal is used to create α-trifluoromethylamines and other fluorinated derivatives, highlighting a method in organic synthesis (Gagosz & Zard, 2006).
Antimicrobial Activity of Triazole Derivatives
4-Phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives show significant antifungal and antibacterial activities against various pathogens, indicating their potential in medical applications (Turan-Zitouni et al., 2005).
Potential Against Klebsiella pneumoniae
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide shows potential against Klebsiella pneumoniae, possibly acting on penicillin-binding protein and demonstrating favorable cytotoxicity and pharmacokinetic profiles for future drug development (Cordeiro et al., 2020).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZQYCAFBSSKJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

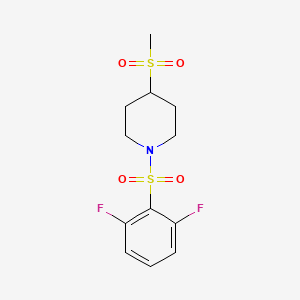
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2816205.png)


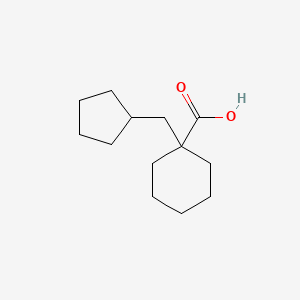
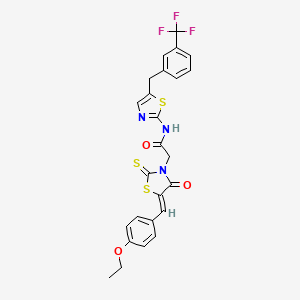
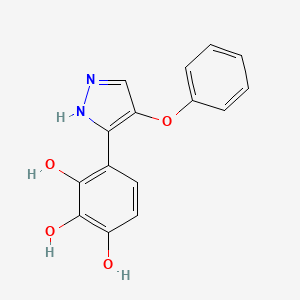
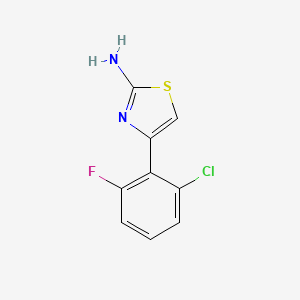
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2816217.png)
![(2E)-3-(4-nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2816218.png)
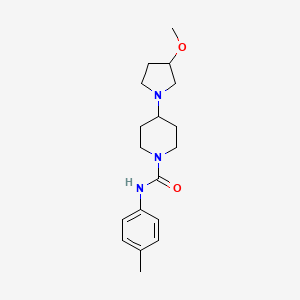
![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)
![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)
